molecular formula C13H14F3NO4 B2396923 2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid CAS No. 141940-27-4

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid

Cat. No.: B2396923
CAS No.: 141940-27-4
M. Wt: 305.253
InChI Key: VHIFRFRIKSJWAW-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines, while the trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the Boc group and the trifluoromethyl group onto a benzoic acid derivative. One common method involves the following steps:

    Starting Material: Begin with 3-(trifluoromethyl)benzoic acid.

    Protection of Amino Group: Introduce the Boc group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow microreactor systems, which offer advantages in terms of efficiency, safety, and sustainability. These systems allow for precise control over reaction conditions and can be more environmentally friendly compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Deprotection Reactions: TFA is commonly used for Boc deprotection, often in the presence of a co-solvent like DCM.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used but generally result in the replacement of the trifluoromethyl group.

    Deprotection Reactions: The major product is the free amine after removal of the Boc group.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid largely depends on its use and the specific reactions it undergoes. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step syntheses. The trifluoromethyl group, being highly electron-withdrawing, can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. This dual functionality allows the compound to be versatile in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butoxycarbonylamino)benzoic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain contexts.

    3-(trifluoromethyl)benzoic acid: Lacks the Boc group, making it less versatile in protecting amines during synthesis.

Uniqueness

2-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the Boc and trifluoromethyl groups. This combination allows for specific reactivity patterns and protection strategies that are not possible with either group alone. The trifluoromethyl group enhances the compound’s stability and reactivity, while the Boc group provides a removable protecting group for amines, making it highly valuable in complex synthetic routes .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-7(10(18)19)5-4-6-8(9)13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIFRFRIKSJWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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